molecular formula C19H25N3O2 B14803340 4-[2-(dicyclopropylmethylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide

4-[2-(dicyclopropylmethylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide

Cat. No.: B14803340
M. Wt: 327.4 g/mol
InChI Key: CHXDCVVYKKWQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Dicyclopropylmethylene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazino group, a dicyclopropylmethylene moiety, and a dimethylphenyl group, making it a subject of interest for researchers in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(dicyclopropylmethylene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of dicyclopropyl ketone with hydrazine to form the dicyclopropylmethylene hydrazine intermediate. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-(dicyclopropylmethylene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The hydrazino group can participate in substitution reactions with electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

4-[2-(dicyclopropylmethylene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or reagent in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(dicyclopropylmethylene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the dicyclopropylmethylene moiety may interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(dicyclopropylmethylene)hydrazino]-N-(2,5-dimethylphenyl)-4-oxobutanamide
  • 4-[2-(dicyclopropylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide

Uniqueness

Compared to similar compounds, 4-[2-(dicyclopropylmethylene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide stands out due to its specific substitution pattern on the phenyl ring. This unique arrangement can influence its chemical reactivity, binding properties, and overall biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

N'-(dicyclopropylmethylideneamino)-N-(3,4-dimethylphenyl)butanediamide

InChI

InChI=1S/C19H25N3O2/c1-12-3-8-16(11-13(12)2)20-17(23)9-10-18(24)21-22-19(14-4-5-14)15-6-7-15/h3,8,11,14-15H,4-7,9-10H2,1-2H3,(H,20,23)(H,21,24)

InChI Key

CHXDCVVYKKWQQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=C(C2CC2)C3CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.